1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the 3-Methylcyclohexylmethyl Halide: This can be achieved by reacting 3-methylcyclohexanol with a halogenating agent such as thionyl chloride or phosphorus tribromide to form 3-methylcyclohexylmethyl chloride.
Azide Formation: The 3-methylcyclohexylmethyl chloride is then reacted with sodium azide to form 3-methylcyclohexylmethyl azide.
Cycloaddition Reaction: The azide is subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the cyclohexyl group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A similar compound with a cyclohexene ring instead of a triazole ring.
3-Methylcyclohexanol: A precursor in the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.
1,2,3-Triazole: The parent compound of the triazole ring in this compound.
Uniqueness
This compound is unique due to the presence of both a 3-methylcyclohexyl group and a triazole ring. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like 1-methylcyclohexene or 1,2,3-triazole alone.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(3-methylcyclohexyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3 |
InChI Key |
KEWRECCTZYSWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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